molecular formula C16H23N3O B5183645 N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine

N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine

Cat. No. B5183645
M. Wt: 273.37 g/mol
InChI Key: VFRWXJJWGTZLCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine, also known as DMXAA, is a synthetic small molecule that has been extensively studied for its potential use in cancer treatment. This compound was first identified in the 1980s as a potent inducer of cytokines, which are proteins that play a critical role in the immune system's response to cancer cells. Since then, DMXAA has been shown to have a range of biological effects that make it a promising candidate for cancer therapy.

Mechanism of Action

The exact mechanism of action of N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine is not fully understood, but it is thought to involve the activation of the STING (Stimulator of Interferon Genes) pathway. This pathway is a critical component of the innate immune system and is responsible for the production of cytokines in response to viral and bacterial infections. N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine has been shown to activate the STING pathway in tumor cells, leading to the production of cytokines and the recruitment of immune cells to the tumor microenvironment.
Biochemical and Physiological Effects:
N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine has a range of biochemical and physiological effects that make it a promising candidate for cancer therapy. It has been shown to induce the production of cytokines, including interferon-alpha and tumor necrosis factor-alpha, which play critical roles in the immune system's response to cancer cells. N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine also inhibits angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. Additionally, N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine has been shown to activate immune cells, including natural killer cells and T cells, which can help to eliminate cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine is that it has been extensively studied in preclinical models, making it a well-characterized compound for scientific research. It has also been shown to have a broad spectrum of antitumor activity, making it a promising candidate for the treatment of multiple cancer types. However, there are also some limitations to the use of N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine in lab experiments. For example, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results. Additionally, N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine has been shown to have some toxic effects in animal models, which may limit its clinical use.

Future Directions

There are several future directions for the study of N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine. One area of research is the optimization of its synthesis and purification methods to improve yield and purity. Another area of research is the development of new formulations of N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine that can enhance its pharmacokinetic properties and reduce its toxicity. Additionally, there is ongoing research to better understand the mechanism of action of N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine and to identify biomarkers that can predict patient response to treatment. Finally, there is interest in exploring the potential of N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine in combination with other cancer therapies, such as chemotherapy and immunotherapy, to enhance its anticancer activity.

Synthesis Methods

The synthesis of N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine involves several steps, starting with the reaction of 2-pyridinecarboxaldehyde with N,N-diethylaminoethanol to form the intermediate 2-(diethylamino)-1-(pyridin-2-yl)ethanol. This intermediate is then reacted with 5-methylfurfurylamine to form the final product, N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine. The synthesis of N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine has been optimized over the years to improve yield and purity, making it more accessible for scientific research.

Scientific Research Applications

N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine has been extensively studied for its potential use as an anticancer agent. It has been shown to have a range of biological effects that make it a promising candidate for cancer therapy, including the induction of cytokines, inhibition of angiogenesis, and activation of immune cells. In preclinical studies, N,N-diethyl-3-({[(5-methyl-2-furyl)methyl]amino}methyl)-2-pyridinamine has demonstrated potent antitumor activity against a range of cancer types, including lung, breast, colon, and prostate cancer. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy.

properties

IUPAC Name

N,N-diethyl-3-[[(5-methylfuran-2-yl)methylamino]methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-4-19(5-2)16-14(7-6-10-18-16)11-17-12-15-9-8-13(3)20-15/h6-10,17H,4-5,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRWXJJWGTZLCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=CC=N1)CNCC2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-3-[[(5-methylfuran-2-yl)methylamino]methyl]pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.